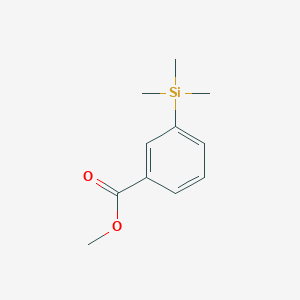

Methyl 3-(trimethylsilyl)benzoate

CAS No.: 22515-29-3

Cat. No.: VC4851937

Molecular Formula: C11H16O2Si

Molecular Weight: 208.332

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22515-29-3 |

|---|---|

| Molecular Formula | C11H16O2Si |

| Molecular Weight | 208.332 |

| IUPAC Name | methyl 3-trimethylsilylbenzoate |

| Standard InChI | InChI=1S/C11H16O2Si/c1-13-11(12)9-6-5-7-10(8-9)14(2,3)4/h5-8H,1-4H3 |

| Standard InChI Key | ALSWBRMKXGIEBZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC=C1)[Si](C)(C)C |

Introduction

Structural and Molecular Characteristics

Methyl 3-(2-trimethylsilylethynyl)benzoate features a benzoate ester core with a trimethylsilyl-terminated ethynyl group at the 3-position. Its molecular formula is C₁₃H₁₆O₃Si, with a molecular weight of 248.35 g/mol. The trimethylsilyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in synthetic chemistry. The ethynyl moiety provides a reactive site for further functionalization, enabling diverse derivatization pathways .

Synthesis Methods

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves a Sonogashira coupling reaction between methyl 3-bromobenzoate and trimethylsilylacetylene. This method employs a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) chloride) and copper(I) iodide as a co-catalyst in the presence of triethylamine.

Procedure:

-

Reactants: Methyl 3-bromobenzoate (1.88 g, 8.73 mmol), trimethylsilylacetylene (1.48 mL, 10.49 mmol).

-

Catalysts: Pd(PPh₃)₂Cl₂ (0.146 g, 0.205 mmol), CuI (23 mg, 0.121 mmol).

-

Conditions: Reaction in dry acetonitrile at 90°C for 18 hours under argon .

| Parameter | Value |

|---|---|

| Yield | 95% |

| Solvent | Acetonitrile |

| Temperature | 90°C |

This method achieves high yields due to the efficiency of palladium catalysts in facilitating carbon-carbon bond formation.

Alternative Catalytic Systems

A modified protocol using tetra(triphenylphosphine)palladium and copper iodide in acetonitrile at 60°C for 3 hours yields 69%. This approach reduces reaction time but requires careful control of temperature to prevent side reactions .

Chemical Properties and Reactivity

Functional Group Transformations

The ethynyl group in methyl 3-(2-trimethylsilylethynyl)benzoate serves as a versatile handle for further modifications:

-

Deprotection: Treatment with mercury(II) acetate in tetrahydrofuran (THF) and sulfuric acid removes the trimethylsilyl group, yielding methyl 3-acetylbenzoate .

-

Cyclization Reactions: Reaction with (dimethoxymethyl)dimethylamine under reflux conditions produces methyl 3-(3-(dimethylamino)acryloyl)benzoate, a precursor to heterocyclic compounds .

Stability and Solubility

The compound exhibits excellent stability in anhydrous solvents like THF and acetonitrile. Its solubility profile favors polar aprotic solvents, making it suitable for use in homogeneous catalytic systems.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is critical in synthesizing bioactive molecules. For example, it serves as a precursor to methyl 3-(pyrimidin-4-yl)benzoate, a scaffold in kinase inhibitor development. The synthesis involves cyclization with imidoformamide acetate, yielding the target compound in 70% yield .

Material Science

The trimethylsilyl-ethynyl moiety enhances thermal stability in polymer matrices, making the compound useful in high-performance materials. Its incorporation into conjugated polymers improves electronic properties for optoelectronic applications.

Comparative Analysis with Analogues

| Compound | Key Difference | Reactivity Profile |

|---|---|---|

| Methyl 3-bromobenzoate | Lacks silyl/ethynyl groups | Limited to substitution reactions |

| Methyl 3-acetylbenzoate | Contains acetyl instead of silyl | Prone to oxidation |

| Methyl 3-(pyrimidin-4-yl)benzoate | Heterocyclic substitution | Bioactive, targets enzymes |

The ethynyl-silyl group in methyl 3-(2-trimethylsilylethynyl)benzoate uniquely balances reactivity and stability, enabling applications inaccessible to simpler analogues .

Challenges and Future Directions

Scalability Issues

While laboratory-scale synthesis achieves high yields, industrial-scale production faces challenges in catalyst recovery and waste management. Advances in flow chemistry could address these limitations by optimizing reaction conditions continuously.

Expanding Biomedical Relevance

Preliminary studies suggest potential anticancer activity, but rigorous in vivo testing is needed. Functionalization strategies to enhance bioavailability could unlock therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume